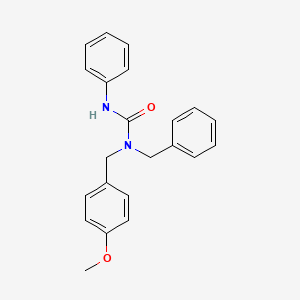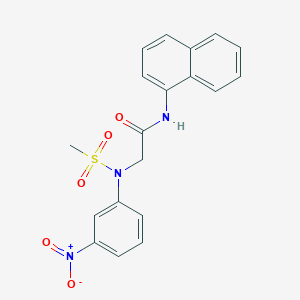![molecular formula C11H11ClFN3O4 B15151972 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151972.png)
N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a chloro-substituted propylidene group and a fluoro-nitrophenyl carbamate moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Propylidene Intermediate: The starting material, 1-chloro-2-methylpropane, undergoes a dehydrohalogenation reaction to form the corresponding propylidene intermediate.
Amination Reaction: The propylidene intermediate is then reacted with an amine, such as 4-fluoro-3-nitroaniline, under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
In an industrial setting, the production of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate: shares similarities with other carbamate compounds, such as:
Uniqueness
The uniqueness of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H11ClFN3O4 |
|---|---|
Poids moléculaire |
303.67 g/mol |
Nom IUPAC |
[(1-chloro-2-methylpropylidene)amino] N-(4-fluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H11ClFN3O4/c1-6(2)10(12)15-20-11(17)14-7-3-4-8(13)9(5-7)16(18)19/h3-6H,1-2H3,(H,14,17) |
Clé InChI |
KZPBNWWJDKUBNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151895.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)


![N-(2,4-dimethylphenyl)-4-({[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B15151920.png)
![N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B15151931.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151955.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15151962.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B15151964.png)
![3-(3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15151968.png)
